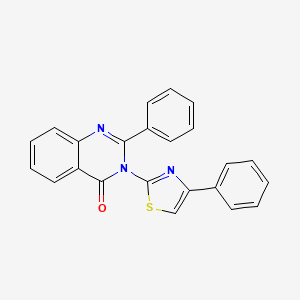
2-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-3-(4-phenylthiazol-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure with phenyl and thiazolyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(4-phenylthiazol-2-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with a thiazole derivative under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Phenyl-3-(4-phenylthiazol-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
科学的研究の応用
2-Phenyl-3-(4-phenylthiazol-2-yl)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Phenyl-3-(4-phenylthiazol-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the thiazole ring, making it less complex.
3-(4-Phenylthiazol-2-yl)quinazolin-4(3H)-one: Similar structure but without the phenyl group on the quinazolinone core.
Uniqueness
2-Phenyl-3-(4-phenylthiazol-2-yl)quinazolin-4(3H)-one is unique due to the presence of both phenyl and thiazolyl substituents, which can enhance its biological activity and chemical reactivity compared to simpler analogs.
特性
CAS番号 |
72756-47-9 |
|---|---|
分子式 |
C23H15N3OS |
分子量 |
381.5 g/mol |
IUPAC名 |
2-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C23H15N3OS/c27-22-18-13-7-8-14-19(18)24-21(17-11-5-2-6-12-17)26(22)23-25-20(15-28-23)16-9-3-1-4-10-16/h1-15H |
InChIキー |
KYQLBPTYIFVJSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B12905011.png)
![2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B12905017.png)

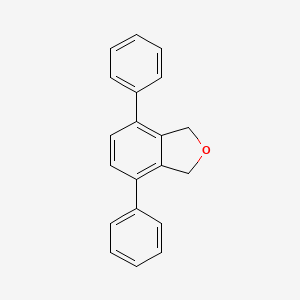
![5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12905033.png)

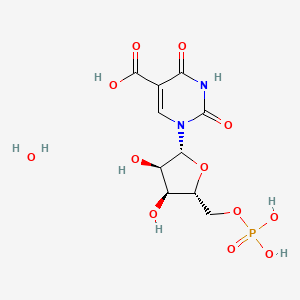
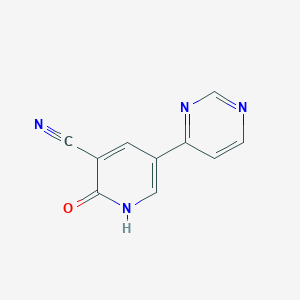
![3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid](/img/structure/B12905060.png)
![N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide](/img/structure/B12905072.png)
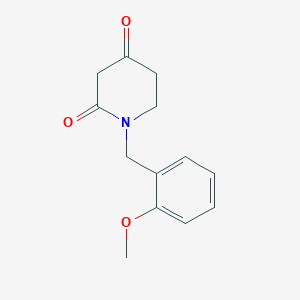
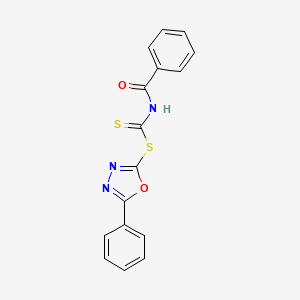
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
![4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905102.png)
